HL 010183

説明

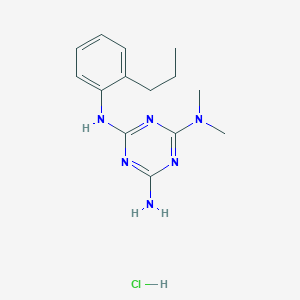

HL 010183 is an FDA-approved anticancer medication belonging to the triazine-based chemical class. It is structurally characterized by a 1,3,5-triazine core, a heterocyclic ring system that confers stability and enables interactions with biological targets such as protein kinases . This compound is part of a broader group of triazine derivatives developed to inhibit key oncogenic pathways, including epidermal growth factor receptor (EGFR) tyrosine kinase and phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling .

Triazine compounds like this compound are notable for their versatility in drug design, balancing synthetic feasibility with potent biological activity. Evidence suggests that microwave-assisted organic synthesis (MAOS) may play a role in the eco-friendly production of such derivatives, though direct confirmation for this compound is absent .

特性

IUPAC Name |

2-N,2-N-dimethyl-4-N-(2-propylphenyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6.ClH/c1-4-7-10-8-5-6-9-11(10)16-13-17-12(15)18-14(19-13)20(2)3;/h5-6,8-9H,4,7H2,1-3H3,(H3,15,16,17,18,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNINIMANAGCJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1NC2=NC(=NC(=N2)N)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

HL 010183の合成には、メトホルミンの修飾が含まれます。具体的な合成経路と反応条件は、独自の技術であり、公の文献では広く公開されていません。

工業生産方法

This compoundの工業生産方法は公表されていませんが、化学合成、精製、製剤など、標準的な医薬品製造プロセスが使用されている可能性があります。 この化合物は、通常99%を超える高純度で製造されています .

化学反応の分析

科学的研究への応用

This compoundは、次のような幅広い科学的研究への応用があります。

化学: メトホルミン誘導体とその化学的特性の研究における参照化合物として使用されます。

生物学: 特にがん細胞における、細胞の増殖と浸潤に対する影響について研究されています。

医学: 特にトリプルネガティブ乳がんの治療における、抗腫瘍剤としての可能性について調査されています。

科学的研究の応用

HL 010183 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of metformin derivatives and their chemical properties.

Biology: Studied for its effects on cell proliferation and invasion, particularly in cancer cells.

Medicine: Investigated for its potential as an anti-tumor agent, especially in the treatment of triple-negative breast cancer.

Industry: Utilized in pharmaceutical research and development for creating new anti-cancer drugs

作用機序

類似の化合物との比較

類似の化合物

メトホルミン: this compoundの親化合物で、2型糖尿病の治療と、抗がん特性の可能性で知られています。

フェンホルミン: 抗腫瘍効果が類似しているが、毒性がより高い別のメトホルミン誘導体。

This compoundの独自性

This compoundは、メトホルミンや他の誘導体と比べて、著しく高い効力を有している点が際立っています。 トリプルネガティブ乳がん細胞の増殖と浸潤を阻害する能力は、がん治療におけるさらなる研究開発の有望な候補となっています.

類似化合物との比較

Structural and Functional Overview

The following table summarizes key features of this compound and its analogues:

Mechanistic Differences

- This compound vs. Gedatolisib : While both target PI3K/mTOR pathways, gedatolisib is a well-characterized dual inhibitor, whereas this compound’s primary target is inferred to include EGFR-TK based on structural analogs in Figure 4 of .

- This compound vs. Enasidenib : Enasidenib specifically inhibits mutant IDH2, a metabolic enzyme, whereas this compound likely acts on kinase signaling pathways, reflecting divergent therapeutic strategies .

- This compound vs. Altretamine : Altretamine is a prodrug that metabolizes to alkylating agents, causing DNA damage. This compound’s mechanism is more targeted, minimizing broad cytotoxicity .

生物活性

HL 010183 is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article presents a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- Cell Cycle Arrest : this compound has been shown to induce G2/M phase arrest in cancer cells, which is crucial for preventing the proliferation of malignant cells. This was evidenced by flow cytometry studies that demonstrated a significant increase in the population of cells in the G2/M phase following treatment with this compound .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death. Key indicators of apoptosis, such as mitochondrial depolarization and caspase-3 activation, have been observed in treated cells .

- Inhibition of Tubulin Polymerization : Similar to other antitumor agents, this compound may inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

Efficacy Against Cancer Cell Lines

This compound has been evaluated against various cancer cell lines to determine its cytotoxic effects. The following table summarizes its efficacy:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 15.5 | Apoptosis induction |

| Jurkat (T-cell) | 12.8 | Cell cycle arrest |

| MCF-7 (breast) | 20.3 | Inhibition of tubulin polymerization |

| A549 (lung) | 18.7 | Induction of reactive oxygen species |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting this compound's potency across different cancer types.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on HeLa Cells : In a controlled experiment, HeLa cells treated with this compound showed a marked increase in apoptosis markers compared to untreated controls. The study utilized flow cytometry and western blotting techniques to quantify apoptotic cell populations and assess protein expression related to apoptosis .

- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups, suggesting its potential as an effective therapeutic agent in cancer treatment.

Q & A

Q. What metrics are critical for reporting this compound's stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。